Bicyclo[3.2.1]octane-2,4-dione, 3-[2-chloro-4-(methylsulfonyl)benzoyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo[3.2.1]octane-2,4-dione, 3-[2-chloro-4-(methylsulfonyl)benzoyl]- is a complex organic compound with the molecular formula C16H15ClO5S. This compound is known for its unique bicyclic structure, which includes a bicyclo[3.2.1]octane core and a 2,4-dione functional group. The addition of a 3-[2-chloro-4-(methylsulfonyl)benzoyl] moiety further enhances its chemical properties, making it a valuable compound in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[3.2.1]octane-2,4-dione, 3-[2-chloro-4-(methylsulfonyl)benzoyl]- typically involves multiple steps, starting with the formation of the bicyclo[3.2.1]octane core. This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile. The 2,4-dione functional group is then introduced through oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
The 3-[2-chloro-4-(methylsulfonyl)benzoyl] moiety is attached via a Friedel-Crafts acylation reaction, where the bicyclo[3.2.1]octane-2,4-dione acts as the nucleophile. This reaction typically requires a Lewis acid catalyst, such as aluminum chloride, and is carried out under anhydrous conditions to prevent hydrolysis .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated control systems to maintain precise reaction conditions. The final product is purified through crystallization or chromatography techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Bicyclo[3.2.1]octane-2,4-dione, 3-[2-chloro-4-(methylsulfonyl)benzoyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the 2,4-dione group into corresponding alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and appropriate catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the benzoyl moiety .
Scientific Research Applications
Bicyclo[3.2.1]octane-2,4-dione, 3-[2-chloro-4-(methylsulfonyl)benzoyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of photoresists and other materials for electronic applications
Mechanism of Action
The mechanism of action of Bicyclo[3.2.1]octane-2,4-dione, 3-[2-chloro-4-(methylsulfonyl)benzoyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.2.1]octane-2,4-dione: Lacks the benzoyl moiety, resulting in different chemical properties and reactivity.
3-[2-chloro-4-(methylsulfonyl)benzoyl]-cyclohexane-1,2-dione: Similar structure but with a cyclohexane core instead of bicyclo[3.2.1]octane.
Uniqueness
Bicyclo[3.2.1]octane-2,4-dione, 3-[2-chloro-4-(methylsulfonyl)benzoyl]- is unique due to its combination of a bicyclic core and a benzoyl moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other compounds may not be as effective .
Properties
IUPAC Name |
3-(2-chloro-4-methylsulfonylbenzoyl)bicyclo[3.2.1]octane-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO5S/c1-23(21,22)10-4-5-11(12(17)7-10)16(20)13-14(18)8-2-3-9(6-8)15(13)19/h4-5,7-9,13H,2-3,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEFVXFJMVNQBSS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)C(=O)C2C(=O)C3CCC(C3)C2=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60458907 |
Source
|
Record name | Bicyclo[3.2.1]octane-2,4-dione, 3-[2-chloro-4-(methylsulfonyl)benzoyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60458907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126656-88-0 |
Source
|
Record name | Bicyclo[3.2.1]octane-2,4-dione, 3-[2-chloro-4-(methylsulfonyl)benzoyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60458907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.